![molecular formula C28H28ClN3O3S B2886120 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537045-25-3](/img/no-structure.png)
2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H28ClN3O3S and its molecular weight is 522.06. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a broader class of chemicals involved in the synthesis of heterocyclic compounds that display promising biological activities. For instance, studies have demonstrated the creation of hexahydropyrimido[5,4-c]quinoline diones and their derivatives through multi-step synthesis processes. These compounds are evaluated for their antioxidant properties, showcasing the potential for therapeutic applications (Ismaili et al., 2008). Similarly, reactions at the heterocyclic ring-carbon and nitrogen atoms of related quinolines have been explored, providing insights into the chemical behavior and synthetic versatility of these molecules (Levine et al., 1977).
Biological Activities
The compound and its analogs have been the subject of research for their potential biological activities. For example, the evaluation of fused heterocyclic compounds for their antimicrobial properties has been a significant area of study. This research aims to discover new therapeutic agents capable of combating microbial infections (Abu‐Hashem, 2018). Additionally, the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, which may share structural similarities with the compound , have been synthesized and tested against various cancer cell lines, highlighting the potential for developing new anticancer drugs (Deady et al., 2003).
Materials Science Applications
In the realm of materials science, the synthesis of naphtho[2,3-f]quinoline derivatives and their luminescent properties have been investigated. These studies aim to develop novel organic light-emitting diode (OLED) materials, indicating the utility of such compounds in electronics and photonics (Tu et al., 2009). This research illustrates the compound's potential applications beyond biological activities, extending to advanced materials and technological applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 2-chlorobenzyl mercaptan with 4-ethoxyphenylacetonitrile to form the intermediate, which is then cyclized with dimethylformamide dimethyl acetal and ammonium acetate to yield the final product.", "Starting Materials": [ "2-chlorobenzyl mercaptan", "4-ethoxyphenylacetonitrile", "dimethylformamide dimethyl acetal", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzyl mercaptan with 4-ethoxyphenylacetonitrile in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate.", "Step 2: Cyclization of the intermediate with dimethylformamide dimethyl acetal and ammonium acetate in the presence of a catalyst such as trifluoroacetic acid to yield the final product." ] } | |
CAS RN |
537045-25-3 |
Product Name |
2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Molecular Formula |
C28H28ClN3O3S |
Molecular Weight |
522.06 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28ClN3O3S/c1-4-35-18-11-9-16(10-12-18)22-23-20(13-28(2,3)14-21(23)33)30-25-24(22)26(34)32-27(31-25)36-15-17-7-5-6-8-19(17)29/h5-12,22H,4,13-15H2,1-3H3,(H2,30,31,32,34) |
InChI Key |
COBZFNCIXXTLHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




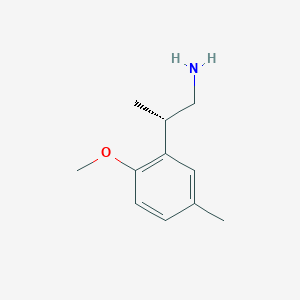
![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)
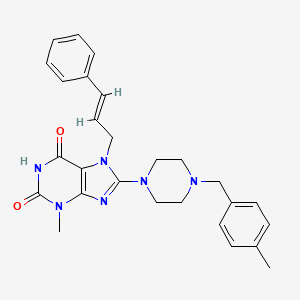
![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)

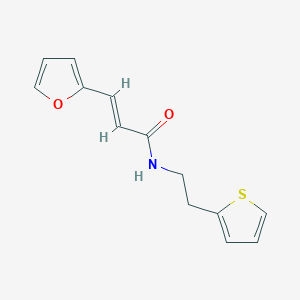

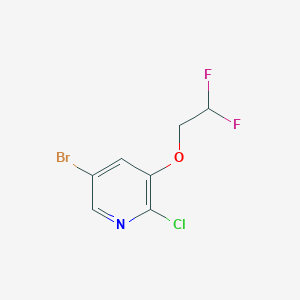
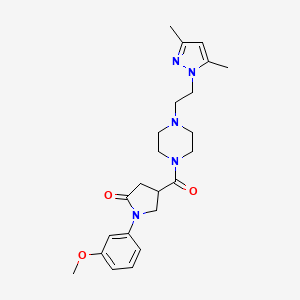
![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)
